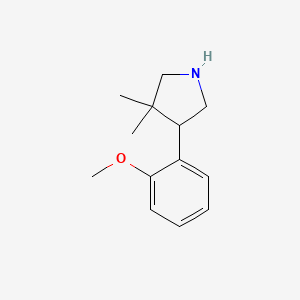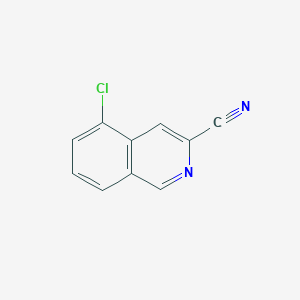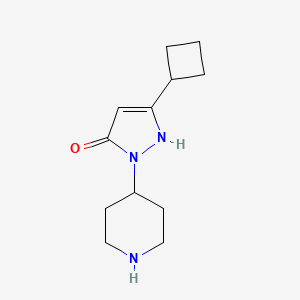![molecular formula C9H14O2 B1470498 乙基双环[3.1.0]己烷-3-羧酸酯 CAS No. 1509328-66-8](/img/structure/B1470498.png)
乙基双环[3.1.0]己烷-3-羧酸酯
描述
Ethyl bicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the molecular formula C9H14O2 . It contains a total of 25 atoms, including 14 Hydrogen atoms, 9 Carbon atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes, including Ethyl bicyclo[3.1.0]hexane-3-carboxylate, has been achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis
The molecular structure of Ethyl bicyclo[3.1.0]hexane-3-carboxylate is characterized by its molecular weight of 154.21 . The InChI key for this compound is KJGNDKYUUHJMKE-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving Ethyl bicyclo[3.1.0]hexane-3-carboxylate are characterized by the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Physical and Chemical Properties Analysis
Ethyl bicyclo[3.1.0]hexane-3-carboxylate has a molecular weight of 154.206 . It has a density of 1.1±0.1 g/cm3 . The boiling point of this compound is 200.4±8.0 °C at 760 mmHg . The flash point is 68.7±6.0 °C .科学研究应用
新型合成技术
- 该化合物已使用逆狄尔斯-阿尔德反应策略合成,突出了其作为化学过程中合成中间体的效用 (Moher,1996)。
- 另一项研究描述了使用 1,1,3,3-四甲基胍 (TMG) 作为催化剂对环戊烯酮进行环丙烷化,展示了一种高产率和高非对映选择性合成方法 (Zhang,Moher,& Zhang,2007)。
结构和化学性质
- 对类似化合物的 NMR 参数的研究显示了长程自旋-自旋偶合的有趣案例,这对于理解其化学行为非常重要 (Briden,Smissman,& Creese,1968)。
- 已经分析了相关化合物 6,6-二甲基-4-三氯甲基-3-氧杂-双环[3.1.0]己烷-2-酮-1-羧酸乙酯的结构,显示了其分子结构中面间角的重要性 (Böcskei,Hell,Finta,Tőke,& Simon,1998)。
药理学中的潜在应用
- 该化合物的衍生物已被合成并评估其抗疟活性,突出了其在药物化学中的潜在效用 (Ningsanont,Black,Chanphen,& Thebtaranonth,2003)。
在材料科学中的应用
- 一项研究重点关注含有双环[3.1.0]己烷核心单元的新型液晶化合物,表明其在开发新材料中的潜在应用 (Kozhushkov,Langer,Yufit,Howard,Schill,Demus,Miyazawa,& Meijere,2004)。
在化学反应中的作用
- 研究了其在羧酸酯与烯烃的分子内环丙烷化反应中的用途,展示了其在生产重要化学中间体中的作用 (Kim,Sung,& Cha,2003)。
作用机制
Target of Action
It is known that 3-azabicyclo[310]hexane (3-ABH) derivatives, which are structurally related to Ethyl Bicyclo[310]hexane-3-carboxylate, are often present in molecules capable of acting on various biological targets .
Biochemical Pathways
It is known that 3-abh derivatives are often present in molecules that can act on various biological targets and are actively used in drug design .
安全和危害
未来方向
The future directions for the study and use of Ethyl bicyclo[3.1.0]hexane-3-carboxylate could involve further exploration of its synthesis methods and potential applications. As of now, the convergent synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation process to build the five-membered ring has not been reported . Therefore, future research could focus on developing this synthesis method. Additionally, cyclopropenes, which are ideal two-carbon partners for this unprecedented approach, have emerged as key building blocks in organic synthesis . Therefore, future directions could also involve exploring new methods for their synthesis and increasing their reactivity.
生化分析
Biochemical Properties
Ethyl bicyclo[3.1.0]hexane-3-carboxylate plays a significant role in biochemical reactions, particularly as a conformationally constrained bioisostere of cyclohexane . This structural feature allows it to interact with enzymes, proteins, and other biomolecules with high specificity and selectivity. For instance, it has been shown to confer tighter binding to target proteins, resulting in enhanced resistance to metabolism and reduced off-target effects . The interactions of ethyl bicyclo[3.1.0]hexane-3-carboxylate with biomolecules are primarily driven by its ability to mimic the boat conformation of cyclohexane, thereby facilitating specific binding interactions.
Cellular Effects
Ethyl bicyclo[3.1.0]hexane-3-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate cell function by affecting the activity of key signaling molecules and transcription factors . For example, it has been observed to impact the cannabinoid receptor type 2 (CB2) signaling pathway, which plays a crucial role in immune response and inflammation . Additionally, ethyl bicyclo[3.1.0]hexane-3-carboxylate can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of ethyl bicyclo[3.1.0]hexane-3-carboxylate involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and modulation of gene expression . The compound’s unique bicyclic structure allows it to fit into the active sites of enzymes and receptors, thereby influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered metabolic flux and metabolite levels . Additionally, ethyl bicyclo[3.1.0]hexane-3-carboxylate can activate or inhibit transcription factors, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl bicyclo[3.1.0]hexane-3-carboxylate can change over time due to its stability, degradation, and long-term impact on cellular function . The compound is generally stable when stored at room temperature, but its stability can be affected by factors such as light, temperature, and pH . Long-term studies have shown that ethyl bicyclo[3.1.0]hexane-3-carboxylate can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . Its degradation products may also contribute to these effects, necessitating careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of ethyl bicyclo[3.1.0]hexane-3-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced binding to target proteins and improved selectivity . At higher doses, it can exhibit toxic or adverse effects, including disruption of cellular function and induction of oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage level. These findings highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential toxicity.
Metabolic Pathways
Ethyl bicyclo[3.1.0]hexane-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit or activate specific enzymes, leading to changes in the production and utilization of metabolites. For example, it has been shown to affect the activity of enzymes involved in lipid metabolism, resulting in altered lipid profiles and energy balance . Additionally, ethyl bicyclo[3.1.0]hexane-3-carboxylate can modulate the activity of cofactors, further influencing metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of ethyl bicyclo[3.1.0]hexane-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. For instance, ethyl bicyclo[3.1.0]hexane-3-carboxylate has been shown to interact with transporters involved in the uptake and efflux of small molecules, influencing its distribution within the body . Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its availability and activity.
Subcellular Localization
The subcellular localization of ethyl bicyclo[3.1.0]hexane-3-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can accumulate in organelles such as the endoplasmic reticulum, mitochondria, and nucleus, where it can interact with key biomolecules and modulate their activity . These localization patterns are critical for the compound’s function, as they determine its access to specific substrates and regulatory proteins. Additionally, post-translational modifications can further refine the compound’s localization and activity, enhancing its specificity and efficacy.
属性
IUPAC Name |
ethyl bicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-4-6-3-7(6)5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGNDKYUUHJMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)
![2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1470418.png)





![1-Methyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470427.png)



![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470438.png)
